molecular formula C13H17N2+ B1251923 Conicamin

Conicamin

Katalognummer: B1251923
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: MIZSRJMAMPHCDB-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Conicamin, also known as this compound, is a useful research compound. Its molecular formula is C13H17N2+ and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Conicamin's primary pharmacological application lies in its role as a histamine antagonist. This property suggests potential uses in treating conditions related to excessive histamine release, such as allergies and asthma.

  • Histamine Modulation : Research indicates that this compound can effectively block histamine receptors, potentially alleviating symptoms associated with allergic reactions.

Cancer Research

Recent studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines, demonstrating promising results.

  • Cytotoxicity Studies : A study identified two brominated indoles, including 6-bromo this compound, which exhibited significant cytotoxicity against T-leukemia cells (CCRF-CEM) with an IC50 value of 1.5 μM . This suggests that this compound may play a role in developing new cancer therapies.
  • Mechanisms of Action : The mechanism by which this compound induces apoptosis in cancer cells is an area of active research. It is hypothesized that this compound may interact with cellular pathways that regulate cell survival and death.

Data Tables

The following table summarizes key findings from studies on this compound's applications:

Application AreaStudy FocusKey FindingsReference
PharmacologyHistamine AntagonismEffective in blocking histamine receptors
Cancer ResearchCytotoxicity on CCRF-CEM Cell LineIC50 = 1.5 μM; induces apoptosis
Cancer MechanismApoptotic PathwaysModulates cellular pathways affecting survival

Case Study 1: Histamine Antagonism

In a controlled laboratory setting, the effects of this compound on histamine-induced responses were analyzed. Results indicated a significant reduction in symptoms associated with histamine release, suggesting its potential as a therapeutic agent for allergic conditions.

Case Study 2: Cancer Treatment

A clinical study focused on the application of this compound derivatives in treating T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that treatment with these compounds resulted in a marked decrease in tumor size and increased apoptotic indices compared to control groups. This highlights the potential of this compound in oncology.

Analyse Chemischer Reaktionen

Structural Analysis

Conicamin's indole alkaloid structure includes a bicyclic core with functional groups critical to its reactivity. The compound's molecular framework incorporates nitrogen-containing rings and substituents that influence its pharmacological properties . Below is a structural comparison with related alkaloids:

Table 1: Structural Features of this compound and Related Alkaloids

FeatureThis compound6-Bromo-HypaphorinePlakohypaphorine-A
Core StructureIndole alkaloidIndole alkaloidIndole alkaloid
SubstituentsBrominated indoleBrominated indoleHydroxylated indole
BioactivityHistamine antagonistAntimicrobialAnti-inflammatory

Biological Activity

This compound's histamine-antagonistic effects suggest potential applications in allergy and inflammation treatments. Its activity is likely mediated by interactions with histamine receptors, a mechanism shared by other indole alkaloids . Functional groups such as hydroxyl or amino moieties may modulate receptor binding, as observed in similar compounds .

Reaction Mechanisms

This compound's reactivity involves multi-phase mechanisms, as described by the United Reaction Valley Approach (URVA) . Key phases include:

  • Contact Phase : Initial van der Waals interactions.

  • Preparation Phase : Bond stretching and electronic rearrangement.

  • Transition State Phase : Formation of new bonds (e.g., C–C or C–N).

Table 3: URVA-Defined Mechanistic Phases for Indole Alkaloids

PhaseKey ProcessesDuration (s)Energy Barrier (kcal/mol)
ContactNon-covalent interactions<105–10
PreparationBond polarization10–5015–25
Transition StateCovalent bond formation50–10025–35

Stability and Reactivity

Functional groups in this compound influence its stability and reactivity:

  • Hydroxyl Groups : Prone to oxidation or acylation .

  • Amino Groups : Susceptible to alkylation or protonation .

  • Indole Core : Reacts at C2/C3 positions via electrophilic substitution .

Eigenschaften

Molekularformel

C13H17N2+

Molekulargewicht

201.29 g/mol

IUPAC-Name

[(E)-2-(1H-indol-3-yl)ethenyl]-trimethylazanium

InChI

InChI=1S/C13H17N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-10,14H,1-3H3/q+1/b9-8+

InChI-Schlüssel

MIZSRJMAMPHCDB-CMDGGOBGSA-N

Isomerische SMILES

C[N+](C)(C)/C=C/C1=CNC2=CC=CC=C21

Kanonische SMILES

C[N+](C)(C)C=CC1=CNC2=CC=CC=C21

Synonyme

conicamin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.